molecular formula C10H20N2O B13959612 (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol

Cat. No.: B13959612
M. Wt: 184.28 g/mol
InChI Key: RIWDOSVPORBLCW-UHFFFAOYSA-N
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Description

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol typically involves multi-step organic synthesis. One common approach is the cyclization of a suitable precursor containing both amino and hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) can be effective.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its ability to form stable spirocyclic structures.

Mechanism of Action

The mechanism of action of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-one): Similar structure but with a carbonyl group instead of a hydroxyl group.

    (6-(2-Aminoethyl)-6-azaspiro[3.4]octane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for chemical modifications. Its spirocyclic structure also imparts stability and rigidity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

[6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-yl]methanol

InChI

InChI=1S/C10H20N2O/c11-2-4-12-3-1-10(8-12)5-9(6-10)7-13/h9,13H,1-8,11H2

InChI Key

RIWDOSVPORBLCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CO)CCN

Origin of Product

United States

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